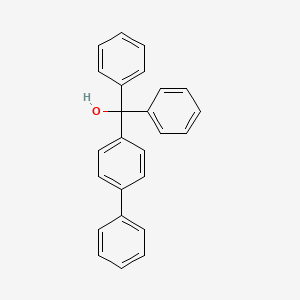![molecular formula C24H22Cl3N5OS B11965731 Benzenepropanamide, N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]- CAS No. 302902-08-5](/img/structure/B11965731.png)
Benzenepropanamide, N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-PH-N-(2,2,2-TRICHLORO-1-(3-(4-PHENYLAZO-PH)-THIOUREIDO)-ETHYL)-PROPIONAMIDE” is a complex organic compound that features a phenylazo group, a thioureido group, and a trichloroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-PH-N-(2,2,2-TRICHLORO-1-(3-(4-PHENYLAZO-PH)-THIOUREIDO)-ETHYL)-PROPIONAMIDE” likely involves multiple steps, including the formation of the phenylazo group, the thioureido group, and the trichloroethyl group. Typical synthetic routes might include:
Formation of the Phenylazo Group: This can be achieved through a diazotization reaction followed by coupling with an aromatic amine.
Formation of the Thioureido Group: This can be synthesized by reacting an isothiocyanate with an amine.
Formation of the Trichloroethyl Group: This can be introduced through a nucleophilic substitution reaction using trichloroethanol and a suitable leaving group.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis while ensuring safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
“3-PH-N-(2,2,2-TRICHLORO-1-(3-(4-PHENYLAZO-PH)-THIOUREIDO)-ETHYL)-PROPIONAMIDE” can undergo various chemical reactions, including:
Oxidation: The phenylazo group can be oxidized to form different products.
Reduction: The trichloroethyl group can be reduced to form a less chlorinated derivative.
Substitution: The thioureido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro compound, while reduction could produce a less chlorinated amine.
科学的研究の応用
“3-PH-N-(2,2,2-TRICHLORO-1-(3-(4-PHENYLAZO-PH)-THIOUREIDO)-ETHYL)-PROPIONAMIDE” could have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigating its potential as a therapeutic agent or drug precursor.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action of “3-PH-N-(2,2,2-TRICHLORO-1-(3-(4-PHENYLAZO-PH)-THIOUREIDO)-ETHYL)-PROPIONAMIDE” would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with DNA/RNA: Affecting gene expression or replication.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors.
類似化合物との比較
Similar Compounds
4-Phenylazoaniline: Similar in having a phenylazo group.
Thiourea: Contains a thioureido group.
Trichloroethanol: Contains a trichloroethyl group.
特性
CAS番号 |
302902-08-5 |
|---|---|
分子式 |
C24H22Cl3N5OS |
分子量 |
534.9 g/mol |
IUPAC名 |
3-phenyl-N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]propanamide |
InChI |
InChI=1S/C24H22Cl3N5OS/c25-24(26,27)22(29-21(33)16-11-17-7-3-1-4-8-17)30-23(34)28-18-12-14-20(15-13-18)32-31-19-9-5-2-6-10-19/h1-10,12-15,22H,11,16H2,(H,29,33)(H2,28,30,34) |
InChIキー |
SEJFJRNDJNHHKM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11965661.png)
![3-Methyl-2-(3-methylbutyl)-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11965668.png)
![3-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11965674.png)
![2,4-diiodo-6-((E)-{[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11965682.png)
![2-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}benzamide](/img/structure/B11965688.png)


![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11965702.png)
![N-(4-methoxyphenyl)-2-{(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11965709.png)
![methyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B11965722.png)
![2-[(2-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11965730.png)

![2-[(5-bromo-2-hydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B11965742.png)
![11-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B11965747.png)
